molecular formula C23H26N2O5S B12819303 (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-4-(methylthio)butanoic acid

(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-4-(methylthio)butanoic acid

Cat. No.: B12819303
M. Wt: 442.5 g/mol
InChI Key: WIXFBCNRVVBCBD-FQEVSTJZSA-N
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Description

(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-4-(methylthio)butanoic acid is a complex organic compound that plays a significant role in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an amino acid backbone, and a methylthio group. Its applications span across chemistry, biology, medicine, and industry, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-4-(methylthio)butanoic acid typically involves the protection of the amino acid with the Fmoc group. This process can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The protected amino acid is then reacted with sodium azide (NaN3) to form the corresponding azide, which is subsequently reduced to the desired amine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques ensures the efficient production of high-purity compounds. The stability of the Fmoc-protected intermediates allows for their storage and transportation, facilitating large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-4-(methylthio)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium catalyst.

    Deprotection Reagents: Piperidine for Fmoc removal.

Major Products

The major products formed from these reactions include the free amine after Fmoc deprotection, sulfoxides, and sulfones from oxidation reactions, and the corresponding amine from azide reduction .

Scientific Research Applications

(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-4-(methylthio)butanoic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-4-(methylthio)butanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino acid during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can interact with other molecules, facilitating the formation of peptide bonds and other chemical linkages .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-4-(methylthio)butanoic acid is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This differentiates it from other Fmoc-protected amino acids, making it valuable for specific applications in peptide synthesis and chemical research .

Biological Activity

(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-4-(methylthio)butanoic acid, often referred to as Fmoc-S-methylthio butanoic acid, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenyl group, which is known for enhancing the lipophilicity and biological activity of derivatives. The presence of the methylthio group and the carbamate moiety contributes to its reactivity and potential interactions with biological targets.

Pharmacological Activities

  • Antimicrobial Activity :
    • Compounds similar to Fmoc-S-methylthio butanoic acid have demonstrated notable antimicrobial properties. Research indicates that fluorenone derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, structural modifications in related compounds have shown enhanced activity against methicillin-resistant strains .
  • Antiproliferative Effects :
    • Some derivatives of fluorenone exhibit antiproliferative activity against cancer cell lines. A study on 2,7-diamidofluorenones revealed that certain compounds acted as type I topoisomerase inhibitors, leading to significant cytotoxic effects on cancer cells . This suggests that Fmoc-S-methylthio butanoic acid could potentially be developed into a therapeutic agent for cancer treatment.
  • Mechanisms of Action :
    • The biological activity of this compound may involve enzyme inhibition or modulation of signaling pathways. For example, studies on related compounds have indicated their ability to interact with specific enzymes or receptors, leading to altered cellular responses . Understanding these mechanisms is crucial for the development of targeted therapies.

Case Studies

  • Antimicrobial Studies :
    • A study assessing new O-aryl-carbamoyl-oxymino-fluorene derivatives found that modifications on the aryl moiety significantly influenced their antimicrobial efficacy. Compounds with electron-withdrawing groups exhibited enhanced activity against both planktonic and biofilm states of bacteria .
  • Antiproliferative Research :
    • Research involving N,N’-bis-Fluoren-9-yliden-ethane-1,2-diamine showed promising results in inhibiting bacterial proteins associated with pathogenicity. The docking studies indicated high binding affinities, suggesting potential for drug development .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Staphylococcus aureus
AntiproliferativeCytotoxicity in cancer cell lines
Enzyme InhibitionModulation of bacterial enzymes

Table 2: Structure-Activity Relationship (SAR)

Compound StructureBiological ActivityReference
Fluorenone Derivative with Cl substitutionEnhanced antimicrobial activity
2,7-DiamidofluorenonesTopoisomerase inhibition
Fmoc-S-methylthio butanoic acidPotential anticancer agent

Properties

Molecular Formula

C23H26N2O5S

Molecular Weight

442.5 g/mol

IUPAC Name

(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C23H26N2O5S/c1-31-13-11-20(22(27)28)25-21(26)10-12-24-23(29)30-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t20-/m0/s1

InChI Key

WIXFBCNRVVBCBD-FQEVSTJZSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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